molecular formula C6H8BrN3 B2626443 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole CAS No. 1849334-21-9

3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole

Cat. No.: B2626443
CAS No.: 1849334-21-9
M. Wt: 202.055
InChI Key: WGTVZYDRUVHVDL-UHFFFAOYSA-N
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Description

3-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is a substituted triazole derivative characterized by a bromine atom at position 3 and a cyclopropylmethyl group at position 1 of the triazole ring. The parent 1H-1,2,4-triazole is a π-electron-deficient heterocycle with high solubility in water and organic solvents, enabling diverse reactivity in electrophilic and nucleophilic substitutions . Substitutions at positions 1 and 3, as seen in this compound, modulate electronic and steric properties, influencing applications in medicinal chemistry and agrochemicals. For example, bromine enhances electrophilicity, while the cyclopropylmethyl group may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

3-bromo-1-(cyclopropylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-8-4-10(9-6)3-5-1-2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTVZYDRUVHVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole typically involves the reaction of 1-(cyclopropylmethyl)-1H-1,2,4-triazole with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process selectively introduces a bromine atom at the desired position on the triazole ring .

Chemical Reactions Analysis

3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Scientific Research Applications

3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole, we compare it with structurally related triazole derivatives (Table 1) and analyze their properties, synthesis, and applications.

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-Bromo-5-isopropyl-1-methyl-1H-1,2,4-triazole C₆H₁₀BrN₃ 204.07 Br (C3), Me (C1), iPr (C5) Predicted density: 1.56 g/cm³; used in agrochemical intermediates
3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole C₁₂H₁₄BrN₃ 280.16 Br (C3), Me (C5), 3-phenylpropyl (C1) Bioactive molecule; supplier: ChemScene, LLC
3-Bromo-5-(ethylthio)-1H-1,2,4-triazole C₅H₇BrN₃S 221.10 Br (C3), S-Et (C5) Intermediate for pesticides; mp 98–100°C
3-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole C₉H₅BrF₃N₃O 308.06 Br (C3), 4-CF₃O-Ph (C1) Synthetic intermediate; mp 69–70°C; NMR data available
5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole (isomer) C₆H₈BrN₃ 202.05 Br (C5), cyclopropylmethyl (C1) Purity ≥95%; supplier: BLD Pharm Ltd.

Structural and Electronic Differences

  • Substituent Effects: Cyclopropylmethyl (C1): Enhances steric bulk and lipophilicity compared to smaller groups like methyl (e.g., compound in ). This may improve membrane permeability in drug design. Bromine (C3): Increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in agrochemical synthesis) . Aromatic vs.

Physicochemical Properties

  • Solubility : The ethylthio-substituted analog () is soluble in alcohols and chloroform but less so in water, whereas the parent 1H-1,2,4-triazole is highly water-soluble .
  • Melting Points : Brominated triazoles show varied melting points (e.g., 69–70°C for vs. 98–100°C for ), reflecting differences in crystallinity influenced by substituents.

Biological Activity

3-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in various pharmacological applications, including antifungal, anticancer, and antimicrobial activities. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can be achieved through multiple synthetic routes that typically involve the bromination of triazole derivatives followed by cyclopropylmethyl substitution. The molecular structure is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a bromine substituent that may enhance its biological activity.

Biological Activity Overview

The biological activities of triazoles are extensive. They exhibit properties such as:

  • Antifungal Activity : Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis.
  • Anticancer Activity : Certain triazoles have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : These compounds also demonstrate antibacterial and antiviral activities.

Antifungal Activity

Triazoles like 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole have been evaluated for their antifungal efficacy. Studies indicate that modifications at the 3-position of the triazole ring can significantly influence antifungal potency. For example, compounds with halogen substitutions have shown enhanced activity against various plant-pathogenic fungi .

CompoundActivity (EC50)Pathogen
3-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole0.005 ppmZymoseptoria tritici
3-Bromo derivative0.08 ppmMultiple ascomycetes

Anticancer Activity

The anticancer potential of triazoles has been highlighted in several studies. For instance, compounds similar to 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo .

CompoundCDK InhibitionCell Line
3-Bromo Triazole AnalogPotent InhibitionA375 Melanoma

The mechanisms underlying the biological activities of triazoles often involve:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes critical for fungal cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Functions : Compounds may interfere with mitochondrial integrity or other cellular processes leading to cell death.

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

  • Antifungal Efficacy Against Fungal Pathogens : A study demonstrated that a series of brominated triazoles exhibited significant antifungal activity against agricultural pathogens, suggesting their potential as novel fungicides .
  • Anticancer Properties : Research involving cyclin-dependent kinase inhibitors derived from triazoles showed promising results in reducing tumor size in xenograft models .

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